Urease Inhibition Potency: Ortho-CF3 vs. Para-CF3 Positional Isomer Head-to-Head Comparison
In a direct head-to-head comparison within the same in vitro urease inhibition assay, the ortho-CF3-substituted compound (compound 6, CAS 575493-14-0) demonstrated an IC50 value of 26.8 ± 0.73 µM, while its para-CF3 positional isomer (compound 7) exhibited an IC50 of 18.5 ± 0.65 µM under identical experimental conditions [1]. The meta-CF3 isomer (compound 8) showed an IC50 of 26.8 ± 0.88 µM, essentially equipotent to the ortho isomer. The standard inhibitor thiourea gave an IC50 of 21.7 ± 0.34 µM in the same assay system [1]. This provides a quantitative rank order: para-CF3 > thiourea > ortho-CF3 ≈ meta-CF3.
| Evidence Dimension | In vitro urease inhibitory activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 26.8 ± 0.73 µM (ortho-CF3, compound 6) |
| Comparator Or Baseline | IC50 = 18.5 ± 0.65 µM (para-CF3, compound 7); IC50 = 26.8 ± 0.88 µM (meta-CF3, compound 8); IC50 = 21.7 ± 0.34 µM (thiourea standard) |
| Quantified Difference | Ortho-CF3 is 1.45-fold less potent than para-CF3; 1.24-fold less potent than thiourea; equipotent to meta-CF3. |
| Conditions | In vitro urease inhibition assay (standard phenol-hypochlorite method); N-aryl-3,4-dihydroisoquinoline carbothioamide analogues 1–22 tested under uniform conditions; results reported as mean ± SEM. Source: Ali et al., ACS Omega, 2021 [1]. |
Why This Matters
For researchers selecting a urease inhibitor scaffold, the ortho-CF3 compound provides a distinct potency fingerprint that can serve as a negative control for para-CF3 analogues, a selectivity probe to distinguish binding-site topology, or a starting point for optimizing steric tolerance in the ortho position.
- [1] Ali F, Shamim S, Lateef M, Khan KM, Taha M, Salar U, Wadood A, Rehman AU, Nawaz NUA, Perveen S. N-Aryl-3,4-dihydroisoquinoline Carbothioamide Analogues as Potential Urease Inhibitors. ACS Omega. 2021 Jun 7;6(24):15794-15803. doi: 10.1021/acsomega.1c01182. PMID: 34179623. View Source
